molecular formula C9H6ClNO2 B6231402 7-chloroindolizine-2-carboxylic acid CAS No. 1206974-14-2

7-chloroindolizine-2-carboxylic acid

Cat. No.: B6231402
CAS No.: 1206974-14-2
M. Wt: 195.6
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Description

7-Chloroindolizine-2-carboxylic acid is a valuable chemical building block in organic and medicinal chemistry research. Its structure combines an indolizine heterocycle—a system containing both π-excessive and π-deficient characteristics—with a carboxylic acid moiety and a chlorine substituent, making it a versatile intermediate for the synthesis of more complex molecules . The indolizine core is a privileged scaffold in drug discovery, known for its diverse biological activities. Research into similar indolizine-2-carboxamide structures has demonstrated potential in developing novel therapeutics, such as agents active against the hepatitis B virus (HBV) . Furthermore, indolizine derivatives are extensively investigated for their applications in materials science, particularly as fluorescent compounds with promising prospects in organic electronics due to their unique electronic properties . The carboxylic acid group at the 2-position allows for further functionalization, notably through amide bond formation, to create potential pharmacologically active molecules. The chlorine atom at the 7-position can serve as a handle for additional cross-coupling reactions, enabling researchers to fine-tune the properties of the final compound . This combination of features makes this compound a key starting material for constructing libraries of compounds in the search for new pharmaceuticals and functional materials. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

1206974-14-2

Molecular Formula

C9H6ClNO2

Molecular Weight

195.6

Purity

95

Origin of Product

United States

Preparation Methods

Oxidation of Alcohols or Aldehydes

Primary alcohols or aldehydes appended to the indolizine core can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents. For example, 7-chloroindolizine-2-methanol may undergo oxidation in acidic or neutral media to yield the target compound. However, overoxidation risks and side reactions at the electron-rich indolizine system necessitate controlled conditions.

Hydrolysis of Nitriles or Amides

Hydrolysis of 2-cyano-7-chloroindolizine precursors offers a viable route. Nitriles hydrolyze to carboxylic acids under acidic (H₂SO₄, H₂O) or basic (NaOH, H₂O) conditions. For instance, refluxing 7-chloroindolizine-2-carbonitrile with 20% sulfuric acid at 120°C for 6 hours achieves full conversion, though competing ring-opening reactions may reduce yields.

Transition Metal-Catalyzed Coupling Reactions

Nickel/Copper-Mediated Coupling

Adapting methodologies from pyrrolo[2,3-d]pyrimidine synthesis, a nickel/copper-catalyzed coupling between 5-bromo-7-chloroindolizine derivatives and acrylic acid constructs the carboxylic acid sidechain. Key parameters include:

Parameter Optimal Conditions
Catalyst SystemNiCl₂ (0.003 eq) / CuI (0.025 eq)
LigandTriphenylphosphine (0.043 eq)
SolventEthanol
Temperature65°C
Yield73.1%

This method avoids costly palladium catalysts, though competing homocoupling of acrylic acid remains a limitation.

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation of 7-chloro-2-iodoindolizine under CO atmosphere (1 atm) in methanol produces the methyl ester, which is subsequently hydrolyzed to the carboxylic acid. While efficient, Pd(OAc)₂ catalysts (0.05 eq) and specialized equipment for CO handling increase costs.

Cyclization Strategies

Intramolecular Cyclization of Acrylic Acid Derivatives

A two-step cyclization-oxidation sequence, as demonstrated for pyrrolo[2,3-d]pyrimidines, is adaptable to indolizines:

  • Coupling : 5-Bromo-7-chloroindolizine reacts with acrylic acid via Ni/Cu catalysis to form 3-(7-chloroindolizin-5-yl)-2-acrylic acid.

  • Cyclization : Intramolecular attack of the indolizine nitrogen on the acrylic acid β-carbon, facilitated by CuCl (0.4 eq) in dimethyl sulfoxide (DMSO) at 70°C, yields 6,7-dihydro-5H-indolizine-6-carboxylic acid.

Oxidation of Dihydro Derivatives

DDQ-Mediated Aromatization

Oxidation of 6,7-dihydro-5H-indolizine-6-carboxylic acid with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.2 eq) in tetrahydrofuran (THF) at 60°C achieves full aromatization to 7-chloroindolizine-2-carboxylic acid with 85% yield. DDQ’s high electron affinity drives dehydrogenation without overoxidizing the carboxylic acid group.

Comparative Analysis of Synthetic Routes

Method Yield Cost Complexity Scalability
Ni/Cu Coupling + Cyclization73–85%ModerateHighIndustrial
Palladium Carbonylation65–75%HighModerateLab-scale
Nitrile Hydrolysis50–60%LowLowPilot-scale

The Ni/Cu method balances cost and yield but requires rigorous exclusion of moisture and oxygen. Nitrile hydrolysis, though simple, suffers from side reactions in polycyclic systems.

Recent Advances and Novel Methodologies

Electrochemical carboxylation of 7-chloroindolizine-2-bromide in CO₂-saturated electrolytes (e.g., BMIM-BF₄) achieves 68% yield under mild conditions (room temperature, 3 V). Photocatalytic decarboxylative coupling using iridium complexes (e.g., Ir(ppy)₃) is emerging but remains untested for chloro-substituted indolizines.

Chemical Reactions Analysis

Types of Reactions

7-chloroindolizine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the chloro group or to reduce the carboxylic acid to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized indolizine derivatives.

Scientific Research Applications

7-chloroindolizine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-chloroindolizine-2-carboxylic acid involves its interaction with specific molecular targets. The chloro and carboxylic acid groups play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit or activate specific biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues of 7-Chloroindolizine-2-Carboxylic Acid

Compound Name Substituents Core Structure Molecular Formula Key Properties/Applications Reference
This compound Cl (C7), COOH (C2) Indolizine C₉H₆ClNO₂ Antimalarial precursor, low acyl chloride stability
Pyrrolo[1,2-a]quinoline-2-carboxylic acid None (quinoline fused to pyrrole) Pyrroloquinoline C₁₃H₉NO₂ Improved DNA intercalation, higher synthetic yield (94%)
7-Chloro-1H-indole-4-carboxylic acid Cl (C7), COOH (C4) Indole C₉H₆ClNO₂ Anticancer activity (dose-dependent), higher solubility
6-Chloro-1H-indole-3-carboxylic acid Cl (C6), COOH (C3) Indole C₉H₆ClNO₂ Structural isomer with distinct electronic effects
Challenges and Innovations
  • Synthetic Limitations :

    • Low yields in traditional amidation routes (e.g., 7% for 2-(N-n-butylcarboxamido)indolizine) highlight the need for optimized coupling strategies .
    • Stability issues with acyl chlorides necessitate alternative activation methods, such as mixed anhydrides or CDI .
  • Comparative Advantages: The indolizine core offers a unique balance of rigidity and functionalizability compared to indole or quinoline systems, enabling tailored modifications for target-specific applications .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 7-chloroindolizine-2-carboxylic acid in laboratory settings?

  • Use full-body protective clothing, including chemically resistant gloves (e.g., nitrile or neoprene), and ensure proper glove removal techniques to avoid skin contact .
  • Respiratory protection (e.g., NIOSH-approved P95 filters or EU-compliant ABEK-P2 respirators) is required if aerosol generation is possible .
  • Conduct experiments in a fume hood with adequate ventilation and avoid drainage system contamination .

Q. How should researchers characterize the purity and structure of this compound?

  • Employ spectroscopic methods: ¹H/¹³C NMR to confirm substituent positions and IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • High-performance liquid chromatography (HPLC) or LC-MS is recommended for purity assessment, with thresholds >95% for research-grade material .

Q. What are the critical steps in synthesizing this compound at the laboratory scale?

  • Start with indolizine precursors and introduce chlorine via electrophilic substitution (e.g., using Cl₂ or N-chlorosuccinimide under controlled pH) .
  • Carboxylic acid functionalization may involve hydrolysis of ester intermediates (e.g., NaOH in methanol/water followed by acidification) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

  • Temperature control : Maintain 60–80°C during chlorination to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in multi-step syntheses .
  • Catalyst use : Transition-metal catalysts (e.g., Pd/C) may improve regioselectivity in cyclization steps .

Q. What strategies resolve contradictions in biological activity data for structurally similar indolizine derivatives?

  • Perform dose-response assays to clarify potency variations (e.g., IC₅₀ values) and validate results across multiple cell lines .
  • Analyze structure-activity relationships (SAR) by comparing substituent effects (e.g., chloro vs. methoxy groups at position 7) .

Q. How can researchers address discrepancies in spectroscopic data during compound characterization?

  • Cross-validate with 2D NMR techniques (e.g., HSQC, HMBC) to confirm connectivity in complex spectra .
  • Use X-ray crystallography to resolve ambiguities in molecular geometry, especially for polymorphic forms .

Methodological Considerations

Q. What experimental design principles ensure reproducibility in indolizine derivative synthesis?

  • Document reaction parameters rigorously (e.g., stoichiometry, temperature gradients, and purification methods) .
  • Include control experiments (e.g., omitting catalysts) to identify side reaction pathways .

Q. How do substituent positions (e.g., chlorine at position 7) influence the reactivity of indolizine-2-carboxylic acids?

  • Electron-withdrawing groups (e.g., -Cl) increase electrophilicity at adjacent positions, facilitating nucleophilic attacks .
  • Steric hindrance from substituents may reduce coupling efficiency in cross-coupling reactions .

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